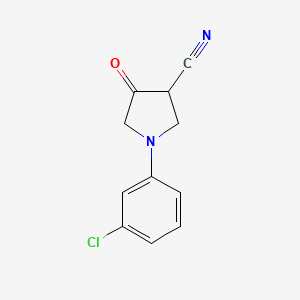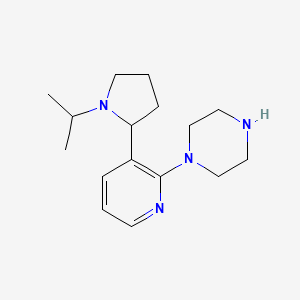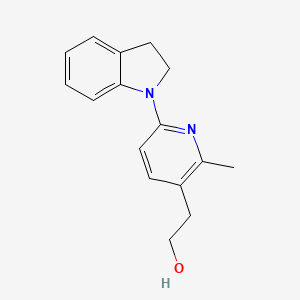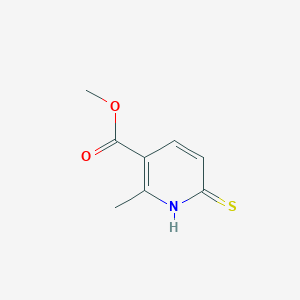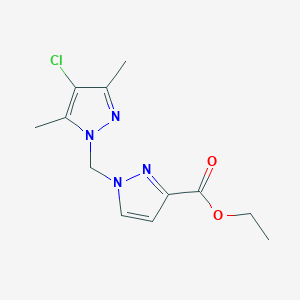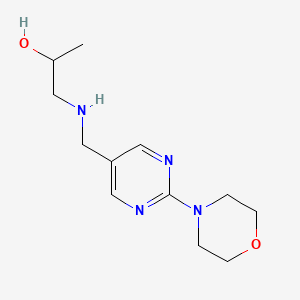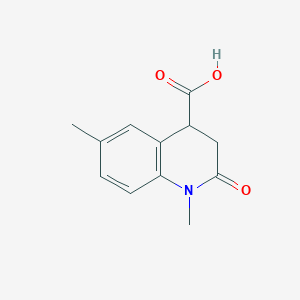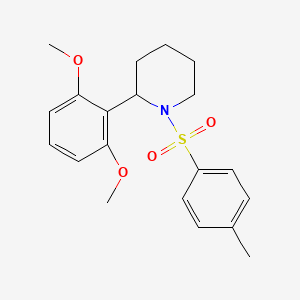
2-(2,6-Dimethoxyphenyl)-1-tosylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethoxyphenyl)-1-tosylpiperidine: is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 2,6-dimethoxyphenyl group and a tosyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethoxyphenyl)-1-tosylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the 2,6-Dimethoxyphenyl Group: This step involves the substitution of the piperidine ring with the 2,6-dimethoxyphenyl group. This can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the tosyl group or the aromatic ring, depending on the reagents and conditions used.
Substitution: The piperidine ring and the aromatic ring can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the aromatic ring or the tosyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(2,6-Dimethoxyphenyl)-1-tosylpiperidine is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethoxyphenyl)-1-tosylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. The specific pathways involved depend on the biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
2-(2,6-Dimethoxyphenyl)piperidine: Lacks the tosyl group, which can affect its reactivity and biological activity.
1-Tosylpiperidine: Lacks the 2,6-dimethoxyphenyl group, which can influence its chemical properties and applications.
Uniqueness: 2-(2,6-Dimethoxyphenyl)-1-tosylpiperidine is unique due to the presence of both the 2,6-dimethoxyphenyl group and the tosyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C20H25NO4S |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
2-(2,6-dimethoxyphenyl)-1-(4-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C20H25NO4S/c1-15-10-12-16(13-11-15)26(22,23)21-14-5-4-7-17(21)20-18(24-2)8-6-9-19(20)25-3/h6,8-13,17H,4-5,7,14H2,1-3H3 |
InChI-Schlüssel |
MCFCLRQIILVZID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(C=CC=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


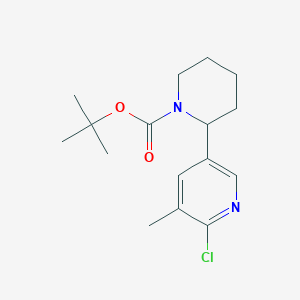
![4-Methoxybenzo[d]isoxazole](/img/structure/B15058450.png)
